molecular formula C21H37NO2 B126449 2-Dimethylamino Fingolimod CAS No. 1404433-87-9

2-Dimethylamino Fingolimod

カタログ番号 B126449
CAS番号: 1404433-87-9
分子量: 335.5 g/mol
InChIキー: NMDKKGSGVKAKAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Dimethylamino Fingolimod is a chemical compound that has potential for diverse scientific research applications. It is a sphingosine analog that acts on sphingosine-1-phosphate receptors (S1PRs) . Fingolimod, the parent compound of 2-Dimethylamino Fingolimod, is an immunomodulating medication used for the treatment of multiple sclerosis .


Synthesis Analysis

An efficient and scalable synthesis of the immunomodulating drug fingolimod hydrochloride has been developed with the aziridine regioselective ring-opening reaction as a key step . A facile six-step synthesis of fingolimod, starting from readily available and inexpensive starting material diethyl acetamidomalonate, in very good yield is demonstrated .


Molecular Structure Analysis

The key structural features of fingolimod are first, the aminodiol polar head group, which is phosphorylated by SPHK2; second, a 1,4 disubstituted phenyl ring, which acts as a rigid linker . Single-crystal structures of fingolimod hydrochloride (FTY 720), a block-buster multiple sclerosis drug, were revealed for the first time in this study .


Chemical Reactions Analysis

2,3-Diaminomaleonitrile (DAMN) has proved to be a valuable organic π-conjugated molecule having many applications in the area of chemosensors for sensing of ionic and neutral species because of its ability to act as a building block for well-defined molecular architectures and scaffolds for preorganised arrays of functionality .


Physical And Chemical Properties Analysis

2-Dimethylamino Fingolimod has a molecular formula of C21H37NO2 and a molecular weight of 335.52 .

科学的研究の応用

Multiple Sclerosis (MS) Management

2-Dimethylamino Fingolimod is primarily recognized for its role in managing relapsing-remitting multiple sclerosis (RRMS). It functions as an immunomodulator by sequestering lymphocytes in lymph nodes, preventing them from contributing to the autoimmune attack on the central nervous system characteristic of MS .

Central Nervous System (CNS) Injuries

Research indicates that 2-Dimethylamino Fingolimod may aid in the recovery of CNS injuries. It has been shown to promote AQP4 polarization and support the functional recovery of the glymphatic system, which is crucial for clearing metabolic waste from the brain, potentially improving outcomes after diffuse brain injuries .

Alzheimer’s Disease (AD)

In Alzheimer’s disease, 2-Dimethylamino Fingolimod has demonstrated potential therapeutic benefits. It may suppress amyloid-beta (Aβ) secretion and deposition, inhibit apoptosis, and enhance brain-derived neurotrophic factor (BDNF) production, addressing key aspects of AD pathogenesis .

Parkinson’s Disease (PD)

The compound has shown neuroprotective effects in mouse models of Parkinson’s disease. It appears to reduce the loss of dopaminergic neurons and attenuate the decrease in striatal dopamine levels, suggesting a potential role in PD treatment strategies .

Epilepsy

In the context of epilepsy, particularly temporal lobe epilepsy (TLE), 2-Dimethylamino Fingolimod has exhibited anti-epileptogenic and anti-convulsive effects. It may reduce chronic seizure activity and has neuroprotective and anti-gliotic effects, reducing cytotoxic T cell infiltrates .

Cancer Treatment

Emerging evidence suggests that 2-Dimethylamino Fingolimod could play a role in cancer treatment. It has shown efficacy in various in vitro and in vivo cancer models, potentially through the inhibition of sphingosine kinase 1, a proto-oncogene associated with cancer progression. Its anticancer properties may also be attributable to actions on several other molecular targets, making it a candidate for repurposing in oncology .

将来の方向性

The evolving understanding of fingolimod’s MOA has provided strategies for developing next-generation compounds with superior attributes, suggesting new ways to target S1P as well as other LP receptor modulators for novel therapeutics in the CNS and other organ systems . Fingolimod’s development portends future success with multiple next-generation agents in relapsing and progressive forms of MS and possibly other central nervous system (CNS) and non-CNS therapeutic areas .

特性

IUPAC Name

2-(dimethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(17-23,18-24)22(2)3/h11-14,23-24H,4-10,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDKKGSGVKAKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dimethylamino Fingolimod

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。